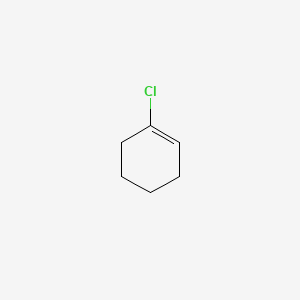

1-Chlorocyclohexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAKPITZELZWNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073243 | |

| Record name | 1-Chlorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-66-5, 88967-57-1 | |

| Record name | Cyclohexene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088967571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROCYCLOHEXENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chlorocyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chlorocyclohexene is a halogenated hydrocarbon with significant applications as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, molecular structure, and reactivity. Detailed experimental protocols for its synthesis and key reactions are presented, alongside a thorough analysis of its spectroscopic characteristics. This document aims to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating essential data and methodologies related to this compound.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is characterized by its cyclic alkene structure with a chlorine substituent on the double bond, which significantly influences its reactivity.[1] It is generally soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons, but has very low solubility in water due to its non-polar nature.[1]

Physical and Chemical Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₆H₉Cl | [1][2] |

| Molecular Weight | 116.59 g/mol | [3] |

| CAS Number | 930-66-5 | [3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 142.7 °C at 760 mmHg | [4] |

| Melting Point | -45 °C | [1] |

| Density | 1.02 g/cm³ | [4][5] |

| Refractive Index (n²⁰/D) | 1.48 | [5] |

| Flash Point | 35.9 °C | [4][5] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |

| Vapor Pressure | 6.92 mmHg at 25 °C | [6] |

Molecular Structure

The structure of this compound features a six-membered carbon ring containing one double bond, with a chlorine atom attached to one of the sp²-hybridized carbons. This arrangement results in a planar configuration of the atoms involved in the double bond and the chlorine atom.

The user's request for specific bond lengths and angles could not be fulfilled with the available search results. Computational modeling would be required to obtain this data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.9 - 6.1 | m | 1H | Vinylic proton (-CH=) |

| ~2.1 - 2.3 | m | 4H | Allylic protons (-CH₂-) |

| ~1.6 - 1.8 | m | 4H | Aliphatic protons (-CH₂-) |

Note: Predicted data based on typical values for similar structures.

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~130 - 135 | C-Cl |

| ~125 - 130 | C=C |

| ~25 - 35 | Allylic carbons |

| ~20 - 25 | Aliphatic carbons |

Note: Predicted data based on typical values for similar structures. The presence of the chlorine atom deshields the carbon it is attached to, shifting it downfield.[7][8][9]

Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3020 - 3100 | =C-H Stretch |

| ~2850 - 2960 | C-H Stretch (alkane) |

| ~1640 - 1660 | C=C Stretch |

| ~720 - 760 | C-Cl Stretch |

Note: Data is inferred from the spectra of cyclohexene (B86901) and general ranges for functional groups.[10]

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 116/118 | Molecular ion (M⁺) peak with ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. |

| 81 | [M - Cl]⁺ |

| 79 | Likely loss of HCl and a methyl radical. |

Note: Fragmentation pattern is predicted based on common fragmentation pathways for halogenated alkenes.[2][11][12][13]

Experimental Protocols

Synthesis of this compound from Cyclohexanol (B46403)

This protocol describes the synthesis of this compound via the dehydration of cyclohexanol followed by chlorination. A more direct, though related, synthesis of the saturated chlorocyclohexane (B146310) is often performed first.

Materials:

-

Cyclohexanol

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (CaCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine cyclohexanol and concentrated hydrochloric acid in a 1:2 molar ratio.

-

Add a catalytic amount of anhydrous calcium chloride.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and purify the crude product by distillation to obtain this compound.

This is a generalized procedure based on the synthesis of chlorocyclohexane.[4][14][15]

Elimination Reaction: Synthesis of Cyclohexadiene

This protocol describes a typical E2 elimination reaction of this compound using a strong, sterically hindered base.

Materials:

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol (solvent)

-

Round-bottom flask, reflux condenser, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry round-bottom flask with a reflux condenser under an inert atmosphere.

-

Dissolve this compound in anhydrous tert-butanol.

-

Add potassium tert-butoxide (approximately 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic extract with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting cyclohexadiene by distillation.

This procedure is based on typical E2 elimination reactions using potassium tert-butoxide.[5][16][17]

Reactivity and Potential in Drug Development

This compound's reactivity is dominated by its vinyl halide and alkene functionalities. It can undergo nucleophilic substitution reactions, although these are generally slower than for saturated alkyl halides due to the increased strength of the sp² C-Cl bond.[18] It readily undergoes elimination reactions to form cyclohexadienes.

The double bond can participate in electrophilic addition reactions. For instance, reaction with HBr proceeds via a stable carbocation intermediate to yield 1-bromo-1-chlorocyclohexane as the major product.[19] Furthermore, this compound is a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the formation of C-C bonds and the synthesis of more complex aryl-substituted cyclohexenes.[20]

While this compound is a valuable synthetic intermediate for pharmaceuticals and agrochemicals, there is limited publicly available information on its direct biological activity or its involvement in specific signaling pathways.[1] Its utility in drug development is primarily as a precursor for more complex molecular scaffolds.

Safety and Handling

This compound is a flammable liquid and vapor.[2] It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its reactivity, particularly in elimination and cross-coupling reactions, makes it a valuable building block in organic synthesis. While direct biological applications are not widely documented, its role as a precursor in the synthesis of pharmaceutically relevant molecules is significant. This guide provides a consolidated resource of its properties, spectroscopic data, and experimental protocols to aid researchers in its effective and safe utilization.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 930-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. Provide major product that reaction potassium ter- but oxide in chloro c.. [askfilo.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 15. scribd.com [scribd.com]

- 16. benchchem.com [benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. organic chemistry - Reaction between chlorobenzene and sodium methoxide to produce anisole - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 19. This compound | 930-66-5 | Benchchem [benchchem.com]

- 20. scispace.com [scispace.com]

Spectroscopic Data Analysis of 1-Chlorocyclohexene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-chlorocyclohexene, a valuable intermediate in organic synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The spectroscopic data for this compound (C₆H₉Cl, Molecular Weight: 116.59 g/mol ) are summarized below. These data are essential for the structural verification and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.9 - 6.1 | Triplet | 1H | Vinylic Proton (H-2) |

| ~2.2 - 2.4 | Multiplet | 2H | Allylic Protons (H-6) |

| ~2.0 - 2.2 | Multiplet | 2H | Allylic Protons (H-3) |

| ~1.6 - 1.8 | Multiplet | 4H | Aliphatic Protons (H-4, H-5) |

Note: Predicted data is based on computational models and may vary from experimental values.

¹³C NMR (Carbon-13) NMR Data

A ¹³C NMR spectrum was reportedly acquired on a Bruker AM-270 instrument. The expected chemical shifts are as follows:

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~130 - 135 | C-1 (C-Cl) |

| ~125 - 130 | C-2 (=CH) |

| ~30 - 35 | C-6 (-CH₂-) |

| ~25 - 30 | C-3 (-CH₂-) |

| ~20 - 25 | C-4, C-5 (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3020 | Medium | =C-H Stretch |

| ~2960 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~1650 - 1630 | Medium | C=C Stretch |

| ~1450 - 1430 | Medium | -CH₂- Scissoring |

| ~800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data presented is from Electron Ionization (EI) mass spectrometry.

| m/z | Relative Intensity | Proposed Fragment |

| 118/120 | Moderate | [M]⁺ (Molecular Ion, ³⁵Cl/³⁷Cl) |

| 82 | High | [M - HCl]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 53 | High | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of liquid this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A delay of 1-2 seconds between scans is used.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain singlet peaks for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is employed.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Inlet System: Gas Chromatography (GC) is typically used for the introduction of volatile liquid samples like this compound.

-

Ionization Source: Electron Ionization (EI) at 70 eV is the standard method for creating a reproducible fragmentation pattern.

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 250°C at 10°C/min.

-

-

MS Conditions:

-

Mass Range: m/z 35 - 300.

-

Scan Rate: 2-3 scans per second.

-

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis of 1-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chlorocyclohexene, a valuable intermediate in organic synthesis. The primary focus of this document is the detailed experimental protocol for the preparation of this compound from cyclohexanone (B45756) using phosphorus pentachloride (PCl₅). This guide includes a thorough examination of the reaction mechanism, a detailed experimental workflow, and a compilation of quantitative data, including spectroscopic information for the characterization of the final product. The information presented herein is intended to equip researchers and professionals in the fields of chemistry and drug development with the necessary knowledge to safely and efficiently synthesize this compound.

Introduction

This compound is a vinyl chloride that serves as a versatile building block in the synthesis of a variety of organic molecules. Its reactivity, stemming from the presence of the carbon-carbon double bond and the chloro substituent, allows for a range of chemical transformations, making it a key intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. While the direct chlorination of cyclohexene (B86901) does not yield this compound, a reliable synthetic route proceeds from the readily available starting material, cyclohexanone. This guide will focus on the well-established method of converting cyclohexanone to this compound using phosphorus pentachloride.

Reaction Mechanism

The conversion of cyclohexanone to this compound with phosphorus pentachloride proceeds through a multi-step mechanism. The initial step involves the nucleophilic attack of the carbonyl oxygen of cyclohexanone on the phosphorus atom of PCl₅. This is followed by a series of intermediates, ultimately leading to the formation of a gem-dichloro intermediate, which then undergoes elimination to yield the final product, this compound.

Caption: Reaction mechanism for the synthesis of this compound from cyclohexanone and PCl₅.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from cyclohexanone using phosphorus pentachloride.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 g (10.4 mL) | 0.102 |

| Phosphorus pentachloride | PCl₅ | 208.24 | 21.2 g | 0.102 |

| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Crushed ice | H₂O | 18.02 | ~100 g | - |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |

3.2. Procedure

A detailed workflow for the synthesis is presented below:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-step Instructions:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend phosphorus pentachloride (21.2 g, 0.102 mol) in anhydrous diethyl ether (50 mL).

-

Cool the stirred suspension in an ice-water bath.

-

Prepare a solution of cyclohexanone (10.0 g, 0.102 mol) in anhydrous diethyl ether (50 mL) and add it dropwise to the PCl₅ suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. This step should be performed in a well-ventilated fume hood as hydrogen chloride gas is evolved.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and water (2 x 50 mL).

-

Dry the ethereal solution over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to afford pure this compound. The expected boiling point is approximately 55-57 °C at 20 mmHg. A typical yield for this reaction is in the range of 60-70%.

Data Presentation

4.1. Physical and Spectroscopic Data of this compound

The following table summarizes the key physical and spectroscopic data for this compound.

| Property | Value |

| Molecular Formula | C₆H₉Cl |

| Molecular Weight | 116.59 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 142 °C at 760 mmHg |

| Density | 1.05 g/cm³ |

| ¹H NMR (CDCl₃, δ ppm) | ~5.9 (t, 1H, vinylic), ~2.2 (m, 2H, allylic), ~2.1 (m, 2H, allylic), ~1.7 (m, 2H), ~1.6 (m, 2H) |

| ¹³C NMR (CDCl₃, δ ppm) | ~130 (vinylic-Cl), ~125 (vinylic), ~35 (allylic), ~28 (allylic), ~25, ~22 |

| IR (neat, cm⁻¹) | ~3050 (C-H, sp²), ~2940, 2860 (C-H, sp³), ~1650 (C=C), ~730 (C-Cl) |

| Mass Spectrum (m/z) | 116 (M⁺), 81, 79, 67 |

Safety Precautions

-

Phosphorus pentachloride is a corrosive and moisture-sensitive solid. It reacts violently with water to produce hydrogen chloride gas. Handle PCl₅ in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Diethyl ether is highly flammable. Ensure that there are no open flames or ignition sources in the vicinity of the experiment.

-

The reaction and work-up procedures should be carried out in a well-ventilated fume hood due to the evolution of hydrogen chloride gas.

Conclusion

The synthesis of this compound from cyclohexanone using phosphorus pentachloride is a robust and reliable method for obtaining this important synthetic intermediate. This guide provides a detailed protocol, mechanistic insights, and essential data to aid researchers in its successful preparation. Adherence to the outlined safety precautions is critical for the safe execution of this procedure.

References

An In-depth Technical Guide to the Physical Properties of 1-Chlorocyclohexene

This guide provides a comprehensive overview of the key physical properties of 1-chlorocyclohexene, a halogenated hydrocarbon with significant applications in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental context, and process visualizations to support advanced research and application.

Physical and Chemical Properties

This compound (CAS No: 930-66-5) is a cyclic alkene with the chemical formula C₆H₉Cl.[1] At room temperature, it exists as a clear, colorless, and volatile liquid.[1] Its molecular structure, featuring a chlorine atom attached to a double bond within a six-membered ring, imparts unique reactivity and physical characteristics.

Quantitative Data Summary

The physical properties of this compound have been reported with some variability in the literature, which can be attributed to differences in measurement conditions and purity of the samples. The following table summarizes the reported values for its boiling point and density.

| Physical Property | Reported Value | Source |

| Boiling Point | 161.00 °C | [1] |

| 142.7 °C at 760 mmHg | [2] | |

| ~110.59 °C (estimate) | [3][4][5][6] | |

| Density | 0.9570 g/cm³ | [1] |

| 1.02 g/cm³ | [2] | |

| 1.0361 g/cm³ | [3][4][5][6] |

Experimental Protocols: Synthesis of Halogenated Cyclohexanes

While specific experimental details for determining the boiling point and density of this compound are not extensively detailed in the provided search results, protocols for the synthesis of related chlorocyclohexane (B146310) compounds offer insight into the laboratory procedures used for handling and purifying such substances. A common method for synthesizing chlorocyclohexane, a saturated analog, is via a nucleophilic substitution (SN1) reaction from cyclohexanol (B46403).

Example Protocol: Synthesis of Chlorocyclohexane from Cyclohexanol

This protocol describes a typical laboratory-scale synthesis which involves the reaction of cyclohexanol with hydrochloric acid, often catalyzed by zinc chloride. The resulting product is then purified.

-

Reaction Setup : Cyclohexanol is reacted with concentrated hydrochloric acid and a Lewis acid catalyst like zinc chloride in a round-bottom flask equipped with a reflux condenser.[7][8]

-

Reflux : The reaction mixture is heated to reflux. This increases the reaction rate by allowing the reaction to be carried out at a controlled, elevated temperature.[8]

-

Workup and Separation : After cooling, the organic layer containing the chlorocyclohexane product is separated from the aqueous layer using a separatory funnel.[8][9]

-

Washing : The organic layer is washed sequentially with water, a sodium bicarbonate or sodium carbonate solution to neutralize excess acid, and finally with a saturated sodium chloride solution to aid in the removal of water.[9]

-

Drying : The crude product is dried over an anhydrous drying agent, such as anhydrous calcium chloride or sodium sulfate, to remove residual water.[9]

-

Purification : The final product is purified by distillation to separate the chlorocyclohexane from any remaining starting material or byproducts.[10]

The physical properties of the purified product, such as boiling point and density, would then be determined using standard laboratory techniques like distillation under controlled pressure and pycnometry, respectively.

Process Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a chlorinated cyclohexane, which is a foundational procedure in many organic chemistry laboratories.

Caption: Workflow for the Synthesis and Purification of Chlorocyclohexane.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. 930-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 10. Chlorocyclohexane synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 1-Chlorocyclohexene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorocyclohexene in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, miscibility, and the experimental protocols for determining these properties.

Introduction to this compound

This compound (C₆H₉Cl) is a halogenated cyclic alkene.[1] Its molecular structure, consisting of a cyclohexene (B86901) ring with a chlorine atom attached to one of the double-bonded carbons, governs its physical and chemical properties, including its solubility.[1] This compound serves as a versatile intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals and agrochemicals.[1] Understanding its solubility is crucial for reaction design, purification processes, and formulation development.

Solubility of this compound: A Qualitative Overview

This compound is a non-polar to weakly polar molecule. Following the principle of "like dissolves like," it exhibits high solubility in a wide range of organic solvents and very low solubility in water.[1] The non-polar cyclohexene ring is the dominant feature of the molecule, leading to favorable interactions with non-polar and weakly polar organic solvents.[1] While the carbon-chlorine bond introduces some polarity, it is insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water, resulting in poor aqueous solubility.[1]

Data Presentation

Table 1: Qualitative Solubility and Miscibility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Qualitative Solubility/Miscibility with this compound |

| Alcohols | Methanol, Ethanol | Soluble / Miscible |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble / Miscible |

| Ketones | Acetone | Soluble / Miscible |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Miscible |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible |

| Apolar Solvents | Hexane, Cyclohexane | Soluble / Miscible |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble / Miscible |

| Water | Water | Very Low Solubility / Immiscible |

Note: "Miscible" implies that the substances will mix in all proportions to form a homogeneous solution. "Soluble" is used where miscibility is highly likely but not explicitly stated in the literature for this compound itself. For the related compound chlorocyclohexane, it is reported to be miscible with alcohol, ether, acetone, and benzene.[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. The choice of method depends on the specific solvent and the analytical capabilities available.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a solvent.[3][4][5][6][7]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of an excess of the solute is crucial to ensure that the solution reaches saturation.[3]

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[3][5] A thermostatically controlled shaker or incubator should be used to maintain a constant temperature.[6]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle. If necessary, centrifuge the sample to facilitate the separation of the saturated solution from the excess solute.[3]

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique. Common methods include:

-

Gas Chromatography (GC): Due to the volatile nature of this compound, GC is a highly suitable method for quantification.[8][9][10] A calibration curve is prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If this compound exhibits a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for quantification, particularly if GC is not available.

-

Visual Method for Determining Miscibility

A simple visual method can be used to determine if this compound is miscible with a particular solvent.[11]

Methodology:

-

Mixing: In a clear, sealed container (e.g., a test tube or vial), add equal volumes of this compound and the test solvent.

-

Observation: Vigorously shake the container and then allow it to stand.

-

Assessment:

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing Solvent Choice in Reactions

The solubility of this compound is a key factor in its application in organic synthesis. The choice of solvent can significantly impact reaction outcomes.

Caption: Key factors influencing the selection of a solvent for reactions involving this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is scarce in the readily available literature, its chemical structure strongly suggests high solubility and miscibility in a wide array of non-polar and weakly polar organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination. A thorough understanding of the solubility characteristics of this compound is paramount for its effective use in research, development, and manufacturing within the chemical and pharmaceutical industries.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Chlorocyclohexane | C6H11Cl | CID 10952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the solubility of low volatility liquid organic compounds in water using volatile-tracer assisted headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Gas chromatographic determination of the solubility coefficient for volatile anaesthetics (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Miscibility - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Reactivity Profile of 1-Chlorocyclohexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorocyclohexene is a versatile cyclic vinyl halide that serves as a valuable intermediate in organic synthesis. Its unique structural features, a chlorine atom attached to a double bond within a six-membered ring, impart a distinct reactivity profile that makes it a subject of interest for the synthesis of a variety of molecular scaffolds relevant to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, presenting key data, detailed experimental protocols, and visual representations of its chemical behavior to aid researchers in its effective utilization.

Stability Profile

The stability of this compound is influenced by a combination of electronic and steric factors inherent to its structure. While it is a relatively stable compound under standard conditions, it can undergo decomposition or rearrangement under specific thermal or chemical stresses.

Thermodynamic Data

Quantitative data on the thermodynamic properties of this compound is crucial for understanding its intrinsic stability and predicting its behavior in chemical reactions. The following table summarizes key thermophysical and thermochemical data available from the National Institute of Standards and Technology (NIST).[1]

| Property | Value | Units | Reference |

| Molecular Weight | 116.59 | g/mol | --INVALID-LINK-- |

| Boiling Point | 142-143 | °C | --INVALID-LINK-- |

| Standard Enthalpy of Formation (gas) | Not available | kJ/mol | |

| Standard Enthalpy of Vaporization | Not available | kJ/mol |

Factors Influencing Stability

Several factors can affect the stability of this compound:

-

Temperature: Like most organic compounds, this compound will decompose at elevated temperatures. The primary decomposition pathway is likely to be dehydrochlorination to form cyclohexadiene.

-

Light: Photochemical conditions, particularly in the presence of initiators, can promote free-radical reactions, leading to chlorination or other transformations.

-

Acids and Bases: Strong acids can protonate the double bond, leading to the formation of a carbocation and subsequent reactions. Strong bases can promote elimination reactions.

-

Oxidizing Agents: The double bond in this compound is susceptible to oxidation by various oxidizing agents.

The following diagram illustrates the general factors that can influence the stability of this compound.

Caption: Factors influencing the decomposition of this compound.

Reactivity Profile

This compound exhibits a diverse range of reactivity, participating in addition, elimination, nucleophilic substitution, and organometallic reactions.

Addition Reactions

The double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the resulting carbocation intermediate.

The addition of hydrogen halides, such as HBr, proceeds via an electrophilic addition mechanism.[2][3] Protonation of the double bond can occur at either C1 or C2, leading to two possible carbocation intermediates. The stability of these carbocations dictates the major product.

The following diagram illustrates the mechanism of HBr addition to this compound.

Caption: Mechanism of HBr addition to this compound.

Experimental Protocol: Addition of HBr to this compound

-

Materials: this compound, anhydrous hydrogen bromide (gas or solution in acetic acid), anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (or dropping funnel).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous HBr gas through the solution or add the HBr solution dropwise with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, quench any excess HBr by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

-

Elimination Reactions

This compound can undergo elimination of HCl to form cyclohexadiene. This reaction is typically promoted by strong, non-nucleophilic bases. The regioselectivity of the elimination depends on the reaction conditions and the base used.

Experimental Protocol: Dehydrochlorination of this compound

-

Materials: this compound, potassium tert-butoxide, anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add potassium tert-butoxide (1.5 eq).

-

Add anhydrous THF to the flask and stir the suspension.

-

Add this compound (1.0 eq) dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction by GC.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Carefully remove the solvent by distillation to obtain the cyclohexadiene product. Caution: Cyclohexadiene is volatile.

-

Nucleophilic Substitution Reactions

Nucleophilic substitution at the sp²-hybridized carbon of this compound is generally difficult due to the increased strength of the C-Cl bond and the repulsion between the incoming nucleophile and the pi-electron cloud of the double bond. However, under certain conditions, such as with strong nucleophiles in polar aprotic solvents, substitution can occur.

Experimental Protocol: Reaction of this compound with Sodium Azide (B81097)

-

Materials: this compound, sodium azide, anhydrous dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.2 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the product by column chromatography to yield 1-azidocyclohexene.[4][5]

-

Grignard Reagent Formation

The formation of a Grignard reagent from this compound can be challenging due to the lower reactivity of vinyl halides compared to alkyl halides. However, with highly reactive magnesium (Rieke magnesium) or by using entrainment methods, the Grignard reagent can be prepared.[6][7][8][9][10]

Experimental Protocol: Grignard Reagent Formation from this compound

-

Materials: this compound, magnesium turnings, iodine (crystal), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF to the flask.

-

Initiate the reaction by gentle heating. Once the reaction starts (as indicated by the disappearance of the iodine color and bubbling), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting solution of 1-cyclohexenylmagnesium chloride can be used directly in subsequent reactions.

-

The following diagram provides a workflow for the synthesis and subsequent reaction of the Grignard reagent.

Caption: Workflow for the formation and reaction of 1-cyclohexenylmagnesium chloride.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the allylic chlorination of cyclohexene (B86901) or the dehydrochlorination of 1,2-dichlorocyclohexane (B75773).

Allylic Chlorination of Cyclohexene

The reaction of cyclohexene with N-chlorosuccinimide (NCS) in the presence of a radical initiator provides a route to 3-chlorocyclohexene (B1361376), which can then isomerize to the more stable this compound. Direct chlorination can also be achieved under specific conditions.[11][12]

Experimental Protocol: Allylic Chlorination of Cyclohexene with NCS

-

Materials: Cyclohexene, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (or a safer alternative like acetonitrile).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene (1.0 eq) and NCS (1.1 eq) in the solvent.

-

Add a catalytic amount of BPO (0.02 eq).

-

Heat the mixture to reflux and monitor the reaction by GC.

-

After the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with water, a saturated solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting mixture of 3-chlorocyclohexene and this compound can be separated by fractional distillation or used as a mixture for subsequent reactions where the isomerization is desired.

-

Dehydrochlorination of 1,2-Dichlorocyclohexane

1,2-Dichlorocyclohexane, which can be prepared by the chlorination of cyclohexene, can undergo elimination of one equivalent of HCl to yield this compound.

Experimental Protocol: Dehydrochlorination of 1,2-Dichlorocyclohexane

-

Materials: 1,2-Dichlorocyclohexane, a strong base (e.g., potassium hydroxide), ethanol (B145695).

-

Procedure:

-

In a round-bottom flask, dissolve 1,2-dichlorocyclohexane (1.0 eq) in ethanol.

-

Add a solution of potassium hydroxide (B78521) (1.2 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the formation of this compound by GC.

-

After completion, cool the reaction, pour it into water, and extract with diethyl ether.

-

Wash the organic layer with water and brine, and dry over anhydrous calcium chloride.

-

Fractionally distill the crude product to obtain pure this compound.

-

Spectroscopic Data

The following table summarizes the characteristic spectroscopic data for this compound.[6]

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 5.95 (t, 1H, vinylic), 2.1-2.3 (m, 4H, allylic), 1.6-1.8 (m, 4H, alkyl) |

| ¹³C NMR (CDCl₃) | δ 130.5 (C-Cl), 125.0 (C-H), 30.5, 25.5, 22.5, 21.5 (CH₂) |

| IR (neat) | ν (cm⁻¹) 3040 (=C-H), 2930, 2860 (C-H), 1650 (C=C), 730 (C-Cl) |

| Mass Spec. (EI) | m/z 116 (M⁺), 81 (M⁺ - Cl) |

Conclusion

This compound is a reactive and versatile building block in organic synthesis. Its stability and reactivity are dictated by the interplay of its vinyl chloride and cyclic alkene functionalities. This guide has provided a detailed overview of its chemical properties, including thermodynamic data, reactivity in various transformations, and protocols for its synthesis and key reactions. The provided data and experimental procedures are intended to serve as a valuable resource for researchers in their efforts to harness the synthetic potential of this important intermediate. Careful consideration of reaction conditions is crucial for controlling the outcome of reactions involving this compound and achieving desired products in high yield and selectivity.

References

- 1. amherst.edu [amherst.edu]

- 2. When this compound reacts with HBr, the major product is 1-... | Study Prep in Pearson+ [pearson.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. Azides in the Synthesis of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. community.wvu.edu [community.wvu.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. What products form when cyclohexene react with chlorine in presence of su.. [askfilo.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of Chlorinated Cyclohexene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chlorinated isomers of cyclohexene (B86901). It includes a systematic approach to naming these compounds, supported by quantitative data and general experimental protocols relevant to their synthesis and analysis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, synthesis, and drug development.

IUPAC Nomenclature of Chlorinated Cyclohexenes

The IUPAC system provides a standardized and unambiguous method for naming organic compounds. For substituted cycloalkenes like chlorinated cyclohexenes, the nomenclature is governed by a set of priority rules.

Core Principles

The fundamental principles for naming chlorinated cyclohexene isomers are as follows:

-

Parent Chain : The cyclohexene ring is the parent structure.

-

Numbering : The carbon atoms of the double bond are assigned the locants '1' and '2'. The direction of numbering is chosen to give the substituents the lowest possible locants at the first point of difference.[1]

-

Double Bond Position : In monocyclic alkenes, it is not necessary to specify the position of the double bond in the name (e.g., cyclohex-1-ene is simply named cyclohexene) as it is assumed to be at position 1.

-

Substituent Priority : The double bond is given priority over halogen substituents when determining the numbering of the carbon ring.[2][3][4][5]

-

Alphabetical Order : Substituents are cited in alphabetical order in the name. For example, "chloro" comes before "methyl".

-

Stereochemistry : For chiral centers, the Cahn-Ingold-Prelog priority rules are used to assign (R) or (S) configuration.

Application to Monochlorinated Cyclohexenes

Let's consider the positional isomers of monochlorocyclohexene:

-

1-Chlorocyclohexene : The chlorine atom is attached to one of the carbons of the double bond. Since the double bond carbons are C1 and C2, and the substituent should have the lowest possible number, the chlorine is at position 1.[1][6]

-

3-Chlorocyclohexene : The numbering starts from one of the double bond carbons, proceeds through the double bond to the second carbon (C2), and continues around the ring. To give the chlorine the lowest possible number, it is located at position 3.[7][8]

-

4-Chlorocyclohexene : Following the same numbering principle as for 3-chlorocyclohexene, the chlorine atom is at position 4, as this gives it the lowest possible locant.[9][10][11]

Application to Dichlorinated Cyclohexenes

When multiple chlorine atoms are present, the same principles apply. The goal is to provide the set of locants with the lowest numbers at the first point of differentiation.

-

1,3-Dichlorocyclohexene : The double bond is at C1-C2. Numbering to give the chloro substituents the lowest numbers results in locants 1 and 3.[12]

-

1,6-Dichlorocyclohexene : The double bond is at C1-C2. Numbering towards the substituent gives the locants 1 and 6.[13][14][15]

-

3,4-Dichlorocyclohexene : Numbering the double bond as C1-C2, the substituents would be at positions 3 and 4.

-

3,5-Dichlorocyclohexene : The substituents would be at positions 3 and 5.

-

3,6-Dichlorocyclohexene : The substituents would be at positions 3 and 6.

-

4,5-Dichlorocyclohexene : The substituents would be at positions 4 and 5.

Quantitative Data of Chlorinated Cyclohexene Isomers

This section summarizes available quantitative data for various chlorinated cyclohexene isomers. The data is compiled from publicly available databases and literature.

Table 1: Physical Properties of Monochlorinated Cyclohexene Isomers

| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C₆H₉Cl | 116.59 | 142.7 at 760 mmHg[1] | 1.08 |

| 3-Chlorocyclohexene | C₆H₉Cl | 116.59 | 137-139 | 1.074 |

| 4-Chlorocyclohexene | C₆H₉Cl | 116.59 | 150 at 760 mmHg[9] | 1.02[9] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Signals / Data |

| ¹³C NMR | Spectra available, specific shifts can be found in databases like PubChem.[7] |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 116. Isotopic peak for ³⁷Cl at M+2.[7] |

| Infrared (FTIR) Spectroscopy | C=C stretch, C-Cl stretch, and C-H stretches are characteristic.[7] |

| Raman Spectroscopy | Spectra available, providing complementary vibrational information to IR.[16] |

Table 3: Spectroscopic Data for 3-Chlorocyclohexene

| Spectroscopic Technique | Key Signals / Data |

| ¹H NMR | Spectra available in various databases. |

| ¹³C NMR | Spectra available in various databases. |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 116. |

Table 4: Spectroscopic Data for 4-Chlorocyclohexene

| Spectroscopic Technique | Key Signals / Data |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) at m/z 116.[17] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[17] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of chlorinated cyclohexenes are crucial for reproducible research. Below are generalized procedures based on common laboratory practices.

Synthesis of Chlorinated Cyclohexenes

A common method for the synthesis of chlorinated cyclohexenes is the allylic chlorination of cyclohexene.

General Protocol for Allylic Chlorination of Cyclohexene:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclohexene in a suitable solvent (e.g., carbon tetrachloride).

-

Initiation : The reaction can be initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN).

-

Reagent Addition : A chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), is added portion-wise or dropwise to the reaction mixture.[18] The temperature should be controlled, often by heating to reflux.

-

Reaction Monitoring : The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solid succinimide (B58015) byproduct (if NCS is used) is removed by filtration. The filtrate is then washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Purification : The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to isolate the desired chlorinated cyclohexene isomers.

Analysis of Chlorinated Cyclohexene Isomers

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of chlorinated cyclohexene isomers.

General Protocol for GC-MS Analysis:

-

Sample Preparation : Prepare a dilute solution of the sample mixture in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

GC Conditions :

-

Injector : Use a split/splitless injector, typically at a temperature of 250 °C.

-

Column : A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

-

Oven Program : A temperature gradient is typically employed, for example, starting at 50 °C, holding for 2 minutes, then ramping up to 250 °C at a rate of 10 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer : A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range : A mass-to-charge ratio (m/z) scan range of 40-300 is typically sufficient to detect the molecular ions and characteristic fragment ions of chlorinated cyclohexenes.

-

-

Data Analysis : The retention times from the gas chromatogram are used to separate the isomers, and the mass spectra are used to identify them by comparing the fragmentation patterns with spectral libraries (e.g., NIST).[19]

Visualizations

The following diagrams illustrate the logical processes involved in the nomenclature and experimental analysis of chlorinated cyclohexene isomers.

References

- 1. 3-CHLOROCYCLOHEXENE synthesis - chemicalbook [chemicalbook.com]

- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. RU2187490C2 - Method of synthesis of chlorocyclohexane - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. Solved Label the 1H and 13 C NMR spectra of cyclohexene Use | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN1291957C - Method for preparing chlorocyclohexane - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Mass spectra of dihalogenocycloalkanes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. Chlorocyclohexane(542-18-7) IR Spectrum [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 4-Chlorocyclohexene | C6H9Cl | CID 13592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

1-Chlorocyclohexene CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chlorocyclohexene, a versatile reagent in organic synthesis. This document details its chemical identity, physicochemical properties, synthesis protocols, key reactions, and its application as a crucial intermediate in the synthesis of pharmaceutical compounds, including the anesthetic and psychoactive drug, phencyclidine.

Chemical Identity and Properties

This compound is a cyclic haloalkene with the chemical identifier CAS Number 930-66-5 and the molecular formula C6H9Cl .[1][2][3][4][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 116.59 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.02 - 1.036 g/cm³ | [1][3] |

| Boiling Point | 142-143 °C at 760 mmHg | [3] |

| Flash Point | 35.9 °C | [1][3] |

| Refractive Index | ~1.48 | [3] |

| Solubility | Soluble in organic solvents (alcohols, ethers, aromatic hydrocarbons); very low solubility in water. | [4] |

Synthesis of this compound

This compound is primarily synthesized via the allylic chlorination of cyclohexene (B86901). This reaction selectively introduces a chlorine atom at the position adjacent to the double bond. Two common and effective methods involve the use of N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) as the chlorinating agent, typically initiated by a radical initiator or UV light.

Synthesis via Allylic Chlorination with Sulfuryl Chloride

Experimental Protocol:

-

Materials: Cyclohexane (B81311), sulfuryl chloride (SO2Cl2), and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexane and a stoichiometric amount of sulfuryl chloride.

-

Add a catalytic amount of AIBN to the mixture.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the evolution of sulfur dioxide and hydrogen chloride gas.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Wash the organic layer with an aqueous solution of sodium carbonate to neutralize any remaining acid, followed by a wash with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Synthesis via Allylic Chlorination with N-Chlorosuccinimide (NCS)

Experimental Protocol:

-

Materials: Cyclohexene, N-Chlorosuccinimide (NCS), a radical initiator (e.g., benzoyl peroxide), and a suitable solvent such as carbon tetrachloride.

-

Procedure:

-

In a flask fitted with a reflux condenser, dissolve cyclohexene in carbon tetrachloride.

-

Add N-Chlorosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux. The reaction is initiated by the decomposition of the peroxide.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter off the succinimide (B58015) byproduct.

-

Wash the filtrate with a dilute solution of sodium thiosulfate (B1220275) and then with water to remove any unreacted NCS and other impurities.

-

Dry the organic layer and purify by distillation.

-

Key Reactions of this compound

This compound is a valuable intermediate due to its reactivity in various organic transformations, particularly in the formation of carbon-carbon bonds.

Grignard Reagent Formation and Reaction

This compound can be converted into its corresponding Grignard reagent, which is a powerful nucleophile for the synthesis of more complex molecules.

Experimental Workflow for Grignard Reagent Formation:

Caption: Formation of 1-Cyclohexenylmagnesium chloride.

Reaction with Organocuprates

Lithium dialkylcuprates (Gilman reagents) react with this compound to form a new carbon-carbon bond, substituting the chlorine atom.

Experimental Protocol:

-

Materials: this compound, lithium metal, an alkyl halide, copper(I) iodide, and an ethereal solvent (e.g., diethyl ether or THF).

-

Procedure:

-

Prepare the alkyllithium reagent by reacting the alkyl halide with lithium metal in an inert atmosphere.

-

In a separate flask, suspend copper(I) iodide in the ethereal solvent and cool to a low temperature (e.g., -78 °C).

-

Slowly add two equivalents of the alkyllithium solution to the copper(I) iodide suspension to form the lithium dialkylcuprate.

-

Add this compound to the Gilman reagent at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and purify by chromatography.

-

Application in Drug Development: Synthesis of Phencyclidine (PCP)

This compound is a key precursor in the synthesis of phencyclidine (PCP), a dissociative anesthetic.[6][7][8] The synthesis involves the reaction of the Grignard reagent derived from this compound with 1-piperidinocyclohexanecarbonitrile.

Synthetic Pathway to Phencyclidine:

Caption: Synthesis of Phencyclidine from this compound.

Signaling Pathway of Phencyclidine

Phencyclidine's primary mechanism of action is as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor.[6][9][10] By blocking the NMDA receptor channel, PCP prevents the influx of calcium ions, thereby disrupting normal glutamatergic neurotransmission. This action is believed to be responsible for its anesthetic, analgesic, and psychotomimetic effects.[11] PCP also interacts with other receptor systems, including dopamine, norepinephrine, and serotonin (B10506) reuptake transporters, as well as sigma opioid receptors, contributing to its complex pharmacological profile.[9][11]

Simplified Signaling Pathway of PCP at the NMDA Receptor:

Caption: PCP blocks the NMDA receptor ion channel.

References

- 1. chembk.com [chembk.com]

- 2. Cyclohexene, 1-chloro- (CAS 930-66-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | CAS#:930-66-5 | Chemsrc [chemsrc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | C6H9Cl | CID 13593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.tue.nl [research.tue.nl]

- 9. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cumming.ucalgary.ca [cumming.ucalgary.ca]

- 11. Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the electrophilic addition mechanism of 1-Chlorocyclohexene

An In-Depth Technical Guide to the Electrophilic Addition Mechanism of 1-Chlorocyclohexene

Introduction

This compound is a halogenated cycloalkene, a class of compounds recognized as pivotal intermediates in organic synthesis.[1] The unique reactivity of the vinyl halide moiety, characterized by a chlorine atom attached to an sp²-hybridized carbon of the double bond, makes it a valuable substrate for various chemical transformations, including transition metal-catalyzed cross-coupling reactions and electrophilic additions.[1][2] Understanding the electrophilic addition mechanism of this compound is crucial for predicting reaction outcomes and designing synthetic routes for complex molecules in pharmaceutical and agrochemical development.[2] This guide provides a detailed exploration of the core mechanisms, regioselectivity, stereochemistry, and experimental considerations for the electrophilic addition of hydrogen halides and halogens to this compound.

Core Electrophilic Addition Mechanisms

The double bond in this compound is nucleophilic, making it susceptible to attack by electrophiles. However, the chlorine atom introduces competing electronic effects that govern the reaction's regioselectivity and rate. The electron-withdrawing inductive effect (-I) of chlorine deactivates the double bond towards electrophilic attack compared to cyclohexene. Conversely, the electron-donating resonance effect (+M) of chlorine's lone pairs plays a decisive role in stabilizing the key intermediates, thereby directing the regiochemical outcome.

Addition of Hydrogen Halides (HX)

The addition of hydrogen halides (e.g., HBr, HCl) to this compound proceeds through a two-step mechanism involving a carbocation intermediate.[3] The regioselectivity of this reaction is dictated by the relative stability of the two possible carbocations that can be formed upon protonation of the double bond.

-

Protonation of the Double Bond: The initial step is the electrophilic attack of the proton (H⁺) from the hydrogen halide on the π-electrons of the double bond. This can occur at either C1 or C2, leading to two potential carbocation intermediates.

-

Nucleophilic Attack: The newly formed carbocation is then rapidly attacked by the halide ion (X⁻) to yield the final product.

The critical factor is the stability of the carbocation intermediate.

-

Pathway A (Protonation at C2): Forms a tertiary carbocation at C1 (the carbon bearing the chlorine atom). This carbocation is significantly stabilized by the resonance effect of the chlorine atom, where the lone pairs on chlorine can be delocalized to share the positive charge.

-

Pathway B (Protonation at C1): Forms a secondary carbocation at C2. This carbocation lacks the resonance stabilization from the adjacent chlorine atom.

Due to the powerful resonance stabilization, the tertiary carbocation in Pathway A is more stable and forms preferentially. Consequently, the major product is the one where the nucleophile (halide) adds to the carbon atom already bearing the chlorine atom.[3] This outcome is consistent with Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon with more hydrogen atoms, leading to the most stable carbocation intermediate.[4]

Caption: Regioselectivity in the addition of HBr to this compound.

Addition of Halogens (X₂)

The addition of halogens (Cl₂ or Br₂) to alkenes typically proceeds through a cyclic halonium ion intermediate. This mechanism accounts for the observed anti-stereochemistry of the addition, where the two halogen atoms add to opposite faces of the double bond.

-

Formation of a Halonium Ion: The alkene's π-bond attacks one of the halogen atoms, displacing the other as a halide ion. The attacked halogen atom then uses a lone pair to form a three-membered ring with the two carbons of the original double bond. This bridged intermediate is called a halonium ion (e.g., a chloronium or bromonium ion).

-

Nucleophilic Ring-Opening: The halide ion generated in the first step then attacks one of the carbons of the halonium ion from the side opposite to the bridge. This Sₙ2-like attack causes the ring to open and results in the two halogen atoms being in an anti (trans) configuration relative to each other.

For this compound, the initial formation of the chloronium ion and its subsequent opening by a chloride ion would lead to the formation of trichlorocyclohexanes with a defined stereochemistry.

Data Presentation

While detailed quantitative data on product ratios and reaction yields for the electrophilic addition to this compound are scarce in the literature, the qualitative outcomes are well-established based on mechanistic principles. The ionic addition of hydrogen bromide has been reported to produce 1-bromo-1-chlorocyclohexane in good yields.

| Electrophile | Reagent(s) | Major Product(s) | Regioselectivity | Stereochemistry | Reported Yield |

| H-Cl | HCl | 1,1-Dichlorocyclohexane | Markovnikov | Mixture of syn/anti | Not Reported |

| H-Br | HBr, FeCl₃ (cat.) | 1-Bromo-1-chlorocyclohexane | Markovnikov | Mixture of syn/anti | Good |

| Cl-Cl | Cl₂ in CCl₄ | trans-1,1,2-Trichlorocyclohexane & trans-1,2,2-Trichlorocyclohexane | N/A | Anti-addition | Not Reported |

Note: The stereochemistry for HX addition is often a mixture as the planar carbocation can be attacked from either face. For X₂ addition, the reaction is stereospecific, yielding the anti-addition product.

Experimental Protocols

The following are representative protocols for conducting electrophilic addition reactions with this compound. These are generalized procedures and may require optimization based on laboratory conditions and desired product purity.

Protocol 1: Addition of Hydrogen Bromide

This protocol is adapted from the conditions described for the ionic addition of HBr to 1-halocyclohexenes.

Objective: To synthesize 1-bromo-1-chlorocyclohexane.

Materials:

-

This compound

-

Anhydrous liquid Hydrogen Bromide (HBr)

-

Anhydrous Ferric Chloride (FeCl₃)

-

Anhydrous Diethyl Ether

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice condenser. Maintain a dry, inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Condense an excess of anhydrous hydrogen bromide gas into the flask.

-

Catalyst and Substrate: Add a catalytic amount of anhydrous ferric chloride (FeCl₃). Slowly add this compound dropwise to the stirred solution of HBr and FeCl₃.

-

Reaction: Allow the reaction to stir at low temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, carefully allow the excess HBr to evaporate through the condenser. Slowly add anhydrous diethyl ether to the reaction mixture.

-

Work-up: Carefully pour the mixture over ice and wash with cold saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1-bromo-1-chlorocyclohexane.

Caption: A general workflow for electrophilic addition reactions.

Protocol 2: Addition of Chlorine (Cl₂)

Objective: To synthesize 1,1,2- and 1,2,2-trichlorocyclohexane.

Materials:

-

This compound

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Chlorine gas (Cl₂) or a solution of Cl₂ in CCl₄

-

Sodium Thiosulfate (B1220275) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-